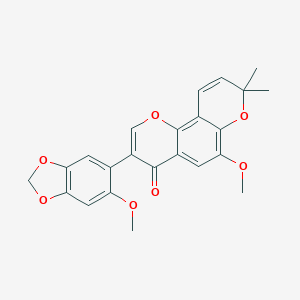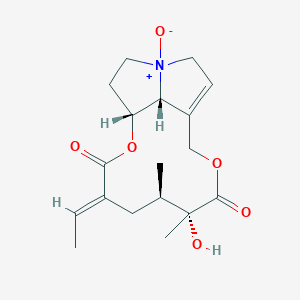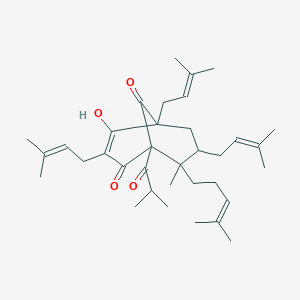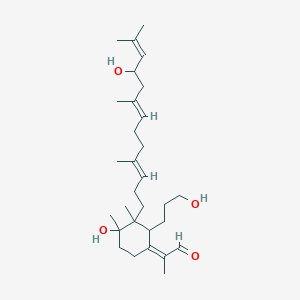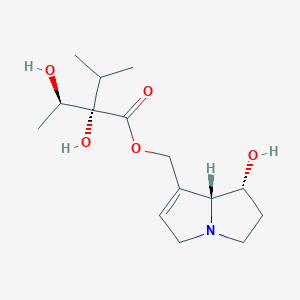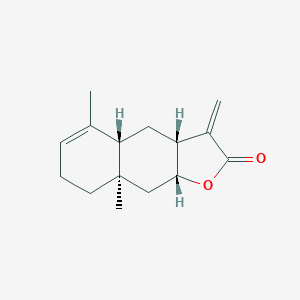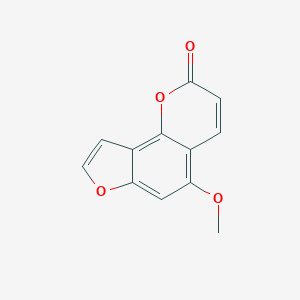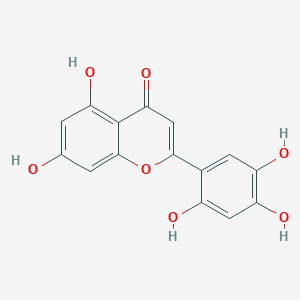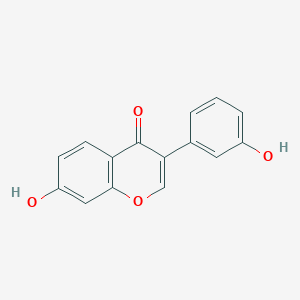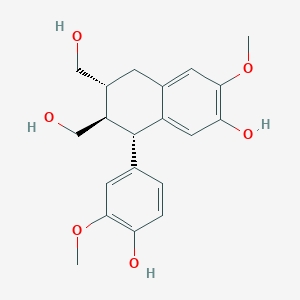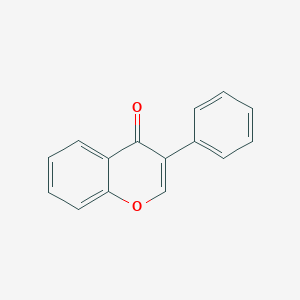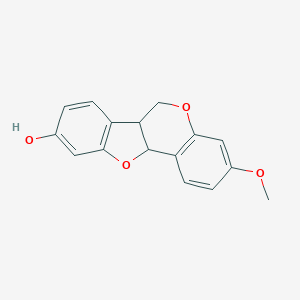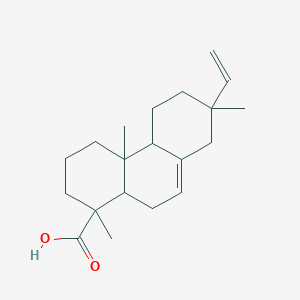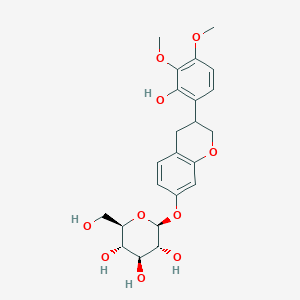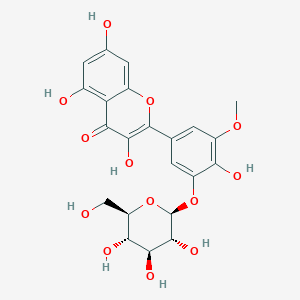
Myricomplanoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myricomplanoside is a natural compound found in the bark of the Myrica cerifera tree. It has gained attention in recent years due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of myricomplanoside is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Biochemical and Physiological Effects:
Myricomplanoside has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential use in treating neurodegenerative diseases by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using myricomplanoside in lab experiments is that it is a natural compound and therefore may have fewer side effects compared to synthetic compounds. Additionally, it has been shown to have a wide range of potential therapeutic properties, making it a versatile compound for research. However, one limitation is that it may be difficult to obtain pure myricomplanoside in large quantities, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on myricomplanoside. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of myricomplanoside and its potential use in treating other diseases, such as cancer. Furthermore, more studies are needed to optimize the synthesis method of myricomplanoside and improve its purity for use in lab experiments.
Méthodes De Synthèse
Myricomplanoside can be synthesized through a simple extraction process from the bark of the Myrica cerifera tree. The bark is first dried and then ground into a fine powder. The powder is then mixed with a solvent, such as ethanol, and left to macerate for several hours. The resulting mixture is then filtered, and the solvent is evaporated to yield a crude extract. The extract can be further purified using various chromatography techniques to obtain pure myricomplanoside.
Applications De Recherche Scientifique
Myricomplanoside has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
Numéro CAS |
123442-26-2 |
|---|---|
Nom du produit |
Myricomplanoside |
Formule moléculaire |
C22H22O13 |
Poids moléculaire |
494.4 g/mol |
Nom IUPAC |
3,5,7-trihydroxy-2-[4-hydroxy-3-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C22H22O13/c1-32-11-2-7(21-19(30)17(28)14-9(25)4-8(24)5-10(14)33-21)3-12(15(11)26)34-22-20(31)18(29)16(27)13(6-23)35-22/h2-5,13,16,18,20,22-27,29-31H,6H2,1H3/t13-,16-,18+,20-,22-/m1/s1 |
Clé InChI |
RUJHFBFKZCYVLZ-ROSPJSJWSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES |
COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
SMILES canonique |
COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Autres numéros CAS |
123442-26-2 |
Synonymes |
Myricomplanoside; 2-[3-(β-D-Glucopyranosyloxy)-4-hydroxy-5-methoxyphenyl]-3,5,7-trihydroxy-4H-1-benzopyran-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



